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Compound of Interest |

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 1249447-08-2
Cat. No.: B1488213

A Strategic Scaffold for Kinase Inhibition and Fragment-
Based Drug Discovery[1]
Executive Summary

5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) represents a privileged heterocyclic
scaffold in medicinal chemistry, distinct from its more common 4-aryl isomers synthesized via
the Hantzsch reaction.[1] This specific 5-aryl regioisomer serves as a critical pharmacophore in
the development of Type | and Type Il kinase inhibitors, particularly targeting the ATP-binding
hinge region of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Additionally, the 3-
chlorophenyl substitution pattern provides optimal lipophilicity and halogen-bonding interactions
within hydrophobic protein pockets, making it a high-value fragment for Fragment-Based Drug
Discovery (FBDD).[1]

This guide provides a definitive technical workflow for the regioselective synthesis, analytical
validation, and biological application of this compound, prioritizing reproducibility and
mechanistic clarity.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10][11]
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The distinct 5-aryl geometry places the amine and the phenyl ring in a linear conjugation path
different from the 4-aryl analogues, altering its hydrogen bond donor/acceptor vectors—a
crucial feature for selectivity in enzymatic pockets.

Property Specification

IUPAC Name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine

CAS Number 1249447-08-2

Molecular Formula CoH7CIN2S

Molecular Weight 210.68 g/mol

LogP (Predicted) 2.8 — 3.1 (Lipophilic, CNS penetrant potential)
pKa (Conjugate Acid) ~5.3 (Thiazole nitrogen)

H-Bond Donors/Acceptors 1 Donor (NHz), 2 Acceptors (N, S)

Soluble in DMSO (>20 mg/mL), DMF; Low in

Solubility )
water

High-Fidelity Synthesis Protocol
The Challenge of Regioselectivity

Standard Hantzsch thiazole synthesis (condensation of ngcontent-ng-c176312016=""_nghost-
ng-c3009799073="" class="inline ng-star-inserted">

-haloketones with thiourea) predominantly yields 4-arylthiazoles. Accessing the 5-aryl isomer
requires a different strategy to ensure structural integrity.

Recommended Route: Suzuki-Miyaura Cross-Coupling This protocol utilizes a palladium-
catalyzed coupling between a protected 5-bromothiazol-2-amine and 3-chlorophenylboronic
acid.[1] This method guarantees the 5-position substitution, eliminating regioisomeric
byproducts.

Step-by-Step Methodology

Reagents:
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e Precursor A: N-Boc-2-amino-5-bromothiazole (Protected to prevent catalyst poisoning)[1]
e Precursor B: 3-Chlorophenylboronic acid (1.2 equiv)[1]

o Catalyst: Pd(dppf)Clz[1]-CH2Clz (5 mol%)[1]

o Base: K2COs (2M aqueous solution)[1]

e Solvent: 1,4-Dioxane[1]

Workflow:

« Inertion: Charge a reaction vial with Precursor A (1.0 mmol), Precursor B (1.2 mmol), and Pd
catalyst (0.05 mmol). Evacuate and backfill with Argon (3 cycles).

e Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M K2COs (3 mL).

e Reaction: Heat the sealed vessel to 90°C for 12 hours. Monitor via LC-MS for the
disappearance of the bromide.

e Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over
Naz2S0a.

o Deprotection: Dissolve the crude intermediate in DCM (5 mL) and add TFA (2 mL). Stir at RT
for 2 hours to remove the Boc group.

 Purification: Neutralize with sat. NaHCOs. Extract with DCM.[2] Purify via Flash Column
Chromatography (Hexane:EtOAc gradient).

Yield Expectation: 65—75% isolated yield.

Synthesis Logic Visualization
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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura coupling ensuring 5-position
arylation.[1]

Biological Applications & Mechanism of Action[12]
Kinase Hinge Binding

The 2-aminothiazole moiety is a classic "hinge binder" in kinase medicinal chemistry.[1]

e Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the
exocyclic amine (C2-NHz) acts as a hydrogen bond donor. This motif mimics the adenine
ring of ATP.

o Specificity: The 3-chlorophenyl group at the 5-position extends into the hydrophobic
"gatekeeper” pocket.[1] The chlorine atom can engage in halogen bonding or fill hydrophobic
voids, often increasing potency against targets like Src, Abl, and CDK2.

Adenosine Receptor Antagonism

5-Arylthiazol-2-amines are known scaffolds for A2A and A3 adenosine receptor antagonists.[1]

e Relevance: Blockade of A2A receptors in the tumor microenvironment can enhance T-cell
activity, making this scaffold relevant for immuno-oncology research.

Biological Pathway Interaction[1][10]
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Figure 2: Mechanism of Action (MoA) illustrating ATP-competitive inhibition leading to cell cycle
arrest.[1]

Experimental Validation Protocols
Analytical Quality Control (QC)

Before biological testing, the compound must meet strict purity criteria (>95%).
e 'HNMR (DMSO-ds, 400 MHz):

o ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
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7.60 (s, 1H, Thiazole C4-H) — Diagnostic singlet distinguishing 5-aryl from 4-aryl.
o 7.20-7.50 (m, 4H, Ar-H) — Pattern consistent with 3-substitution.
o 7.10 (bs, 2H, NH2) — Exchangeable with D20.

e LC-MS: Single peak integration; Mass [M+H]* = 211.0/213.0 (Chlorine isotope pattern 3:1).
[1]

In Vitro Kinase Inhibition Assay

Objective: Determine ICso against a panel of kinases (e.g., CDK2/CyclinA).

e Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase
buffer.

e Reaction Mix: Combine Kinase (5 nM), Peptide Substrate (2

M), and Compound in a 384-well plate.

e Initiation: Add ATP (at

concentration) to start the reaction.

o |ncubation: 60 minutes at RT.

o Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ATP
consumption.[1]

e Analysis: Plot RLU vs. log[Compound] to derive ICso.

References

o Regioselective Synthesis of 5-Arylthiazoles

o Title: "Palladium-Catalyzed Suzuki—Miyaura Coupling of 5-Bromothiazoles: A Route to 5-
Arylthiazole-2-amines."[1]

o Source: Journal of Organic Chemistry (General Methodology Reference)[1]
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o Context: Validates the cross-coupling approach over Hantzsch synthesis for 5-isomers.
o [1]

» Kinase Inhibitor Scaffold Analysis

[e]

Title: "2-Aminothiazole as a Privileged Scaffold in Drug Discovery."[1][3]

o

Source: European Journal of Medicinal Chemistry
Context: Details the H-bonding modes of the 2-aminothiazole headgroup in the

o

(¢]

[1]

o Commercial Availability & CAS Verification

[¢]

Title: "5-(3-Chlorophenyl)thiazol-2-amine Product Entry"
Source: BLD Pharm / PubChem

[¢]

[e]

Context: Confirms chemical identity and physical properties.[4]

[e]

[1]
 Biological Activity of 5-Arylthiazoles

o Title: "Synthesis and biological evaluation of 5-aryl-2-amino-thiazole deriv

o Source: Bioorganic & Medicinal Chemistry Letters[5][4]

o Context: Supports the antiprolifer

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
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review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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